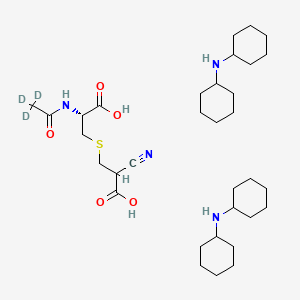
2-Methoxyestradiol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyestradiol-13C6 is a stable isotope-labeled compound of 2-Methoxyestradiol. 2-Methoxyestradiol is an endogenous metabolite of 17β-estradiol, known for its potent antineoplastic activity. It acts as an apoptosis inducer and an angiogenesis inhibitor, making it a valuable compound in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestradiol-13C6 involves the incorporation of carbon-13 isotopes into the 2-Methoxyestradiol molecule. This process typically includes the methylation of 2-hydroxyestradiol using carbon-13 labeled methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyestradiol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, 2-hydroxyestradiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, 2-hydroxyestradiol from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
2-Methoxyestradiol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of 2-Methoxyestradiol.
Biology: Employed in studies investigating the biological effects of 2-Methoxyestradiol on cell proliferation, apoptosis, and angiogenesis.
Medicine: Utilized in cancer research to study its antineoplastic properties and potential therapeutic applications.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .
Mécanisme D'action
2-Methoxyestradiol-13C6 exerts its effects through several mechanisms:
Microtubule Disruption: It destabilizes microtubules, leading to cell cycle arrest and apoptosis.
Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of Apoptosis: It induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyestradiol: The non-labeled version of the compound, with similar biological activities.
17β-Estradiol: The parent compound, which is a natural estrogen with different biological effects.
2-Hydroxyestradiol: A metabolite of 17β-estradiol, which can be methylated to form 2-Methoxyestradiol .
Uniqueness
2-Methoxyestradiol-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research .
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
308.36 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-2-methoxy-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
Clé InChI |
CQOQDQWUFQDJMK-LXIPPBEMSA-N |
SMILES isomérique |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C@@H]4O)[13CH3])O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
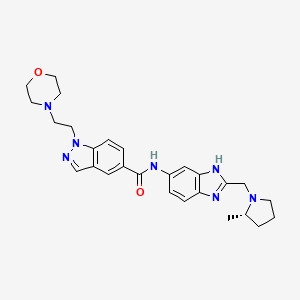
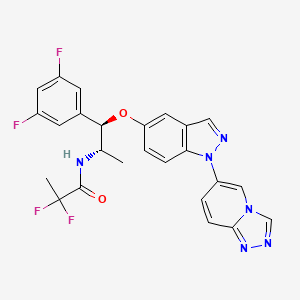
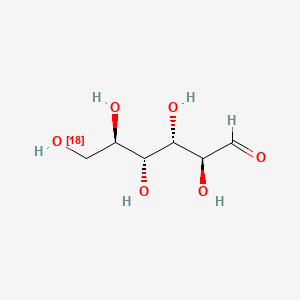
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
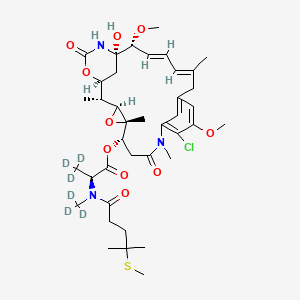
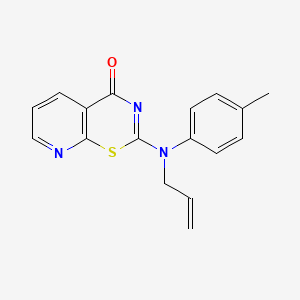

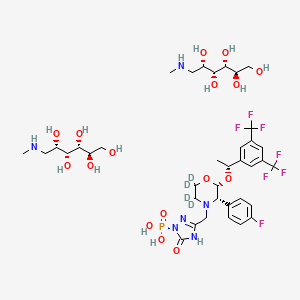
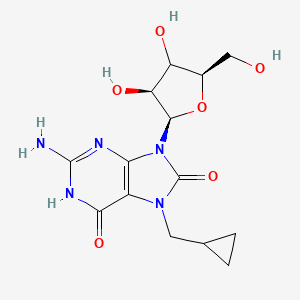
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
